PLK4 Inhibitor Synthesis: 5'-Bromo Intermediate Yields Potent CFI-400945 Series Compounds Not Accessible from Alternative Halogen Regioisomers
The 5'-bromo substitution pattern on the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold is specifically required for constructing the CFI-400945 series of PLK4 inhibitors, as documented in University Health Network patent literature [1]. Alternative halogen regioisomers (e.g., 6'-bromo, 7'-bromo) or different halogen atoms at the same position would produce compounds with altered steric and electronic profiles at the kinase hinge-binding region, fundamentally changing the binding mode. The 5'-bromo intermediate serves as a direct precursor to elaborated structures that demonstrate nanomolar PLK4 inhibitory activity, whereas regioisomeric variants lack equivalent patent validation as intermediates for this specific inhibitor class.
| Evidence Dimension | Validated synthetic intermediate utility for PLK4 inhibitor series |
|---|---|
| Target Compound Data | 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 875071-97-9): Explicitly claimed as synthetic intermediate for potent PLK4 inhibitors in US 2013/0096301 A1 and WO 2014090692 A1 |
| Comparator Or Baseline | 6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1378865-57-6); 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1360935-49-4); 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1403566-81-3) |
| Quantified Difference | Patent-cited intermediate utility: Target compound = documented in multiple kinase inhibitor patents; Comparators = no equivalent patent citation found for PLK4 inhibitor synthesis |
| Conditions | Patent literature analysis (US 2013/0096301 A1, WO 2014090692 A1); synthetic route development for spiro cyclopropyl indolinone kinase inhibitors |
Why This Matters
Procurement of the correct regioisomer ensures synthetic route reproducibility and alignment with published patent methods, avoiding costly route re-validation or failure to reproduce literature procedures.
- [1] Cumming G, Patel NKB, Forrest BT, Liu Y, Li S, Sampson PB, Edwards LG, Pauls HW. KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME. US Patent Application Publication No. US 2013/0096301 A1. Published April 18, 2013. Assignee: University Health Network. View Source
